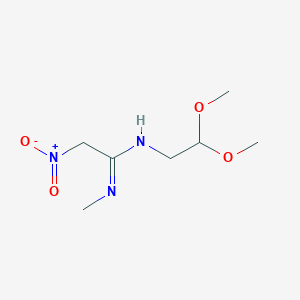

N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide is a useful research compound. Its molecular formula is C7H15N3O4 and its molecular weight is 205.214. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

DNA Methylation Studies

N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide plays a significant role in DNA methylation research. Studies have shown that compounds with similar structures, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), are capable of methylating DNA in cultured mammalian cells. This methylation process is influenced by cellular thiol concentrations, which can enhance the rate of methylation significantly. Understanding the methylation patterns induced by such compounds helps in exploring the mechanisms of genetic regulation and mutagenesis. For instance, research by Lawley and Thatcher (1970) found that MNNG treatment results in rapid methylation of nucleic acids, with the extent of methylation being greater in cells with higher thiol content. This property is essential for studying the effects of methylation on gene expression and mutagenesis in mammalian cells (Lawley & Thatcher, 1970).

Carcinogenicity and DNA Damage Research

The compound's relevance extends to the study of carcinogenicity and DNA damage. Analogs of this compound, such as dimethylnitrosamine and related nitrosamines, have been extensively studied for their ability to induce DNA damage and carcinogenesis in vivo. Research by Petzold and Swenberg (1978) demonstrated that exposure to such compounds can lead to significant DNA damage in various organs of rats, highlighting their potential as carcinogens and their utility in understanding the mechanisms of carcinogenesis. These studies are crucial for understanding how certain chemicals induce cancer and for developing strategies to mitigate these effects (Petzold & Swenberg, 1978).

Organic Synthesis and Chemical Reactions

In the field of organic synthesis, compounds like N,N-Dimethyl-4-nitrobenzylamine, which share structural similarities with this compound, serve as important intermediates. These compounds are utilized in the synthesis of various medical, pesticide, and chemical products. The research on their synthetic technologies, such as the study by Wang Ling-ya (2015), provides insights into efficient and environmentally friendly production methods. Such studies are fundamental for advancing chemical manufacturing processes and developing new synthetic routes for important compounds (Wang Ling-ya, 2015).

Environmental and Wastewater Treatment Research

This compound and its derivatives are also relevant in environmental research, particularly in the study of wastewater treatment processes. Compounds like N-nitrosodimethylamine (NDMA) and its precursors, which may include similar nitro and nitrosamine compounds, are potent carcinogens that can form during water and wastewater treatment. Research by Mitch, Gerecke, and Sedlak (2003) on NDMA precursor analysis in water treatment highlights the importance of identifying and mitigating these compounds in environmental contexts. Understanding the formation and fate of such compounds is crucial for ensuring the safety of water supplies and for developing more effective water treatment technologies (Mitch, Gerecke, & Sedlak, 2003).

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O4/c1-8-6(5-10(11)12)9-4-7(13-2)14-3/h7H,4-5H2,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAQBQLLSLNFGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C[N+](=O)[O-])NCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813871.png)

![4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2813875.png)

![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2813876.png)

![4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813879.png)

![Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate](/img/structure/B2813881.png)

![2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2813884.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813889.png)

![8-bromo-7-{3-[(5-chloro-2-methylphenyl)amino]propyl}-3-methyl-1-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2813890.png)